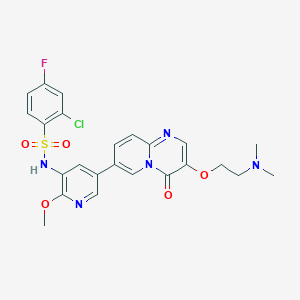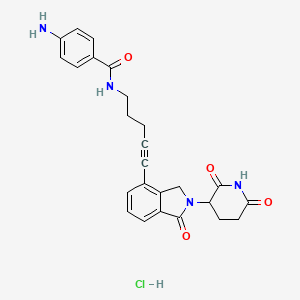![molecular formula C40H55ClN6O4 B11932608 N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride](/img/structure/B11932608.png)
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cy5-PEG3-Azide is a compound that combines a Cyanine 5 dye with a polyethylene glycol spacer and an azide functional group. The Cyanine 5 dye is a near-infrared fluorescent dye, which makes it useful for various imaging applications. The polyethylene glycol spacer increases the solubility of the compound in aqueous media, and the azide group enables the compound to participate in click chemistry reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-PEG3-Azide typically involves the conjugation of a Cyanine 5 dye with a polyethylene glycol spacer that has an azide functional group. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide or acetonitrile, and the reaction may be catalyzed by copper ions to facilitate the azide-alkyne cycloaddition reaction .
Industrial Production Methods
Industrial production of Cy5-PEG3-Azide involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the purification of the final product using techniques such as high-performance liquid chromatography to remove any impurities.
化学反应分析
Types of Reactions
Cy5-PEG3-Azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition and strain-promoted azide-alkyne cycloaddition. These reactions are highly specific and efficient, making them ideal for bioconjugation applications .
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition: Requires copper ions as a catalyst and an alkyne-containing molecule.
Strain-Promoted Azide-Alkyne Cycloaddition: Does not require a catalyst and uses strained alkyne-containing molecules such as dibenzocyclooctyne.
Major Products Formed
The major products formed from these reactions are triazole-linked conjugates, which are stable and can be used for further applications in biological systems .
科学研究应用
Cy5-PEG3-Azide is widely used in scientific research due to its fluorescent properties and ability to participate in click chemistry. Some of its applications include:
Chemistry: Used for labeling and tracking molecules in chemical reactions.
Biology: Employed in the labeling of biomolecules such as proteins and nucleic acids for imaging and tracking within cells.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of biosensors and other analytical tools
作用机制
The mechanism of action of Cy5-PEG3-Azide involves its ability to form stable triazole linkages through click chemistry reactions. The azide group reacts with alkyne-containing molecules to form a triazole ring, which is highly stable and can be used to link various molecules together. This property is particularly useful in bioconjugation, where the compound can be used to attach fluorescent labels to biomolecules for imaging purposes .
相似化合物的比较
Similar Compounds
Cy3-PEG3-Azide: Similar to Cy5-PEG3-Azide but uses a Cyanine 3 dye, which emits light in the green part of the spectrum.
Alexa Fluor 647-PEG3-Azide: Uses an Alexa Fluor 647 dye, which has similar fluorescent properties to Cyanine 5 but may have different photostability and brightness.
Fluorescein-PEG3-Azide: Uses a fluorescein dye, which emits light in the green part of the spectrum and is commonly used in various imaging applications
Uniqueness
Cy5-PEG3-Azide is unique due to its near-infrared fluorescence, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging. This makes it particularly useful for in vivo imaging applications where high sensitivity and specificity are required .
属性
分子式 |
C40H55ClN6O4 |
|---|---|
分子量 |
719.4 g/mol |
IUPAC 名称 |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C40H54N6O4.ClH/c1-39(2)32-16-11-13-18-34(32)45(5)36(39)20-8-6-9-21-37-40(3,4)33-17-12-14-19-35(33)46(37)25-15-7-10-22-38(47)42-23-26-48-28-30-50-31-29-49-27-24-43-44-41;/h6,8-9,11-14,16-21H,7,10,15,22-31H2,1-5H3;1H |
InChI 键 |
IPFARVGHBHWPPX-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S,3aS,6S,6aS)-6-[[6-chloro-5-[4-[1-(hydroxymethyl)cyclopropyl]phenyl]-1H-benzimidazol-2-yl]oxy]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol](/img/structure/B11932528.png)




![(1S,3R)-3-amino-N-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]cyclohexane-1-carboxamide](/img/structure/B11932577.png)
![N-[(1R,2R)-2-[3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl]cyclohexyl]-2,2,3,3,3-pentafluoropropanamide](/img/structure/B11932578.png)
![4-(Cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one](/img/structure/B11932586.png)
![N-[1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-7-methoxy-2-methyl-6-(oxolan-3-yloxy)quinazolin-4-amine](/img/structure/B11932594.png)




![N-[(2S)-1-[(4-cyanophenyl)amino]-4-cyclopropyl-1-oxidanylidene-butan-2-yl]-3,6,6-trimethyl-4-oxidanylidene-5,7-dihydro-1H-indole-2-carboxamide](/img/structure/B11932620.png)
